molecular formula C7H10N2O2S B2749000 N-benzylsulfamide CAS No. 14101-58-7

N-benzylsulfamide

Cat. No.: B2749000
CAS No.: 14101-58-7
M. Wt: 186.23
InChI Key: SYKLNLIUTCAYCR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-benzylsulfamide is a biochemical compound used in proteomics research . The primary targets of this compound are carbonic anhydrases, including CA II, CA I, CA VII, CA XIV, and CA XII . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Chemical Reactions Analysis

N-benzylsulfamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes nucleophiles such as amines or thiols to replace specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound can yield benzylamine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

(sulfamoylamino)methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKLNLIUTCAYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347397
Record name N-Benzylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14101-58-7
Record name N-Benzylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The condensed sulfamide having a t-butoxycarbonyl protecting group obtained as Sample No. 1 of Example 1 is dissolved in a mixture of dichloromethane (15 vol.) and anisole (15 vol.) under ice cooling, and trifluoroacetic acid (15 vol.) is added thereto. The mixture is stirred for 50 minutes, and for 1 hour after the ice bath is removed. The reaction mixture is concentrated. The residue is recrystallized from a mixture of ether and petroleum ether (1:6) to give benzylsulfamide. Colorless crystals. Yield: 90%.
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t-butoxycarbonyl
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90%

Synthesis routes and methods II

Procedure details

The condensed sulfamide having an allyloxycarbonyl protecting group obtained as Sample No. 3 of Example 1 is dissolved in benzene (10 vol.), and triphenylphosphine (0.3 Eq.), sodium 2-ethylhexanoate (1.5 Eq.) in ethyl acetate, and palladium tetrakistriphenylphosphine (0.02 Eq.) are added thereto successively. The mixture is stirred at room temperature for 30 minutes. The reaction mixture is diluted with ethyl acetate, washed with water, dried, and concentrated in vacuo. The residue is recrystallized from toluene to give benzylsulfamide having the same physical constants as that obtained in Reference Example 1. Pale yellow crystals. Yield: 64%.
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allyloxycarbonyl
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sodium 2-ethylhexanoate
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palladium tetrakistriphenylphosphine
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64%

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